N-(3,4-dimethoxybenzyl)-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N-(3,4-dimethoxybenzyl)-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzyl)-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the core isoxazolo[5,4-b]pyridine structure. This can be achieved through a series of condensation reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxybenzyl)-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
N-(3,4-dimethoxybenzyl)-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazolo[5,4-b]pyridine derivatives, such as pyrazolo[3,4-b]pyridines and pyrimido[4,5-d]pyrimidines .
Uniqueness
What sets N-(3,4-dimethoxybenzyl)-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, as discussed above.
Properties
Molecular Formula |
C20H23N3O4 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H23N3O4/c1-11(2)15-9-14(18-12(3)23-27-20(18)22-15)19(24)21-10-13-6-7-16(25-4)17(8-13)26-5/h6-9,11H,10H2,1-5H3,(H,21,24) |
InChI Key |
NORFCQBJEQJLOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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